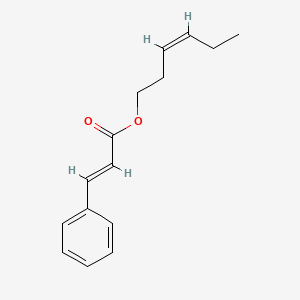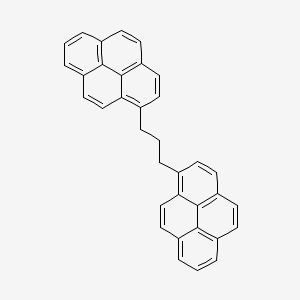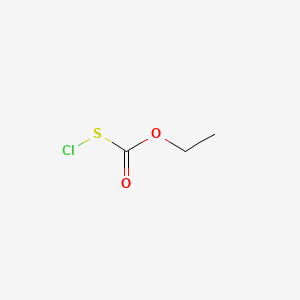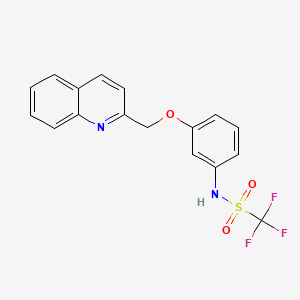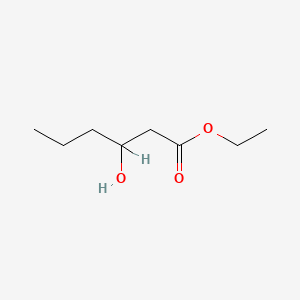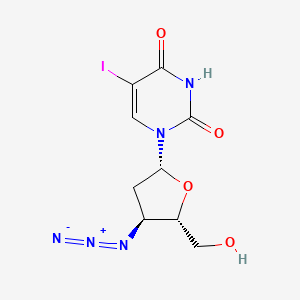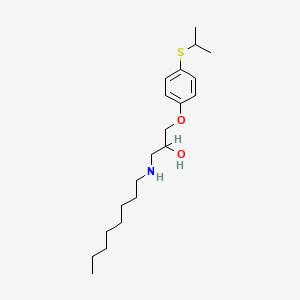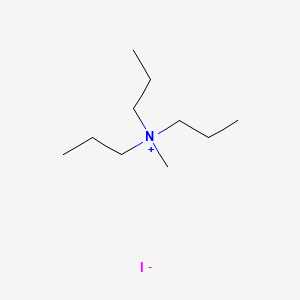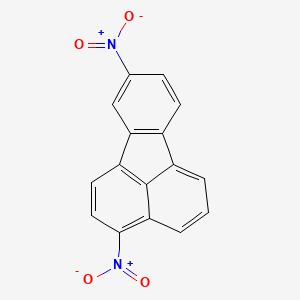
3,9-Dinitrofluoranthene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,9-Dinitrofluoranthene is a nitronaphthalene.
Wissenschaftliche Forschungsanwendungen
Mutagenicity and Gene Mutation : DNF, particularly the 3,9 isomer, has been studied for its potential to induce DNA damage and mutagenicity. Research by Nakagawa et al. (1987) showed that 3,9-DNF could induce DNA-damaging activity and result in frameshift-type mutations in Salmonella typhimurium strains, indicating its powerful mutagenic properties (Nakagawa et al., 1987).
Carcinogenicity Studies : Studies have explored the carcinogenic potential of DNF isomers. Horikawa et al. (1991) found that 3,9-DNF, when implanted into rat lungs, resulted in a high incidence of lung tumors, suggesting its significant carcinogenic potential (Horikawa et al., 1991).
Tumorigenicity in Rats : Research on the tumorigenicity of DNF in rats by Tokiwa et al. (1987) demonstrated that both 3,7- and 3,9-DNF could induce tumors at the injection site in rats, with the majority classified as malignant fibrous histiocytoma (Tokiwa et al., 1987).
Environmental Chemistry and Analytical Methods : Inazu et al. (1996) studied the formation of mutagenic nitrofluoranthenes, including DNF, in various chemical reactions, highlighting the environmental chemistry aspect of these compounds (Inazu et al., 1996). Additionally, Hasei et al. (2014) developed an analytical method for detecting DNF in environmental samples, demonstrating its application in environmental monitoring (Hasei et al., 2014).
Metabolism Studies : The metabolism of nitrofluoranthenes, including 3,9-DNF, in rat lung subcellular fractions was investigated by Mitchell et al. (1993), providing insights into the metabolic pathways and activation processes of these compounds (Mitchell et al., 1993).
Chromosomal Aberration Test : Matsuoka et al. (1993) conducted chromosomal aberration tests using Chinese hamster cell lines with DNFs, contributing to genetic toxicity studies of these compounds (Matsuoka et al., 1993).
Eigenschaften
CAS-Nummer |
22506-53-2 |
|---|---|
Produktname |
3,9-Dinitrofluoranthene |
Molekularformel |
C16H8N2O4 |
Molekulargewicht |
292.24 g/mol |
IUPAC-Name |
3,9-dinitrofluoranthene |
InChI |
InChI=1S/C16H8N2O4/c19-17(20)9-4-5-10-11-2-1-3-13-15(18(21)22)7-6-12(16(11)13)14(10)8-9/h1-8H |
InChI-Schlüssel |
FGDKXSJXYFAHHH-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C4=C3C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Kanonische SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C4=C3C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Color/Form |
Yellow needles |
melting_point |
222-224 °C |
Andere CAS-Nummern |
22506-53-2 |
Piktogramme |
Health Hazard |
Synonyme |
3,9-dinitrofluoranthene |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



